![molecular formula C25H22O5 B2451273 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one CAS No. 637751-65-6](/img/no-structure.png)

3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

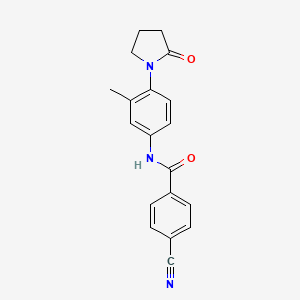

3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one, also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are a group of plant-derived compounds that have been extensively studied for their potential health benefits. EPMC has been the subject of scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Effects

The compound has demonstrated anti-inflammatory and analgesic properties in preclinical studies. Researchers have investigated its potential as a nonsteroidal anti-inflammatory drug (NSAID) alternative. By modulating inflammatory pathways, it may offer relief from pain and inflammation associated with conditions like arthritis, muscle strains, and postoperative pain .

Antioxidant Activity

Due to its chemical structure, this compound possesses antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in aging, neurodegenerative diseases, and cancer. Researchers are exploring its potential as a natural antioxidant supplement or as an ingredient in skincare products .

Neuroprotective Properties

Interest exists in its neuroprotective effects. In vitro and animal studies indicate that it may protect neurons from oxidative damage, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease. However, clinical trials are necessary to validate these findings .

Anticancer Potential

Researchers have investigated its role in cancer prevention and treatment. The compound exhibits cytotoxic effects against certain cancer cell lines, including breast, lung, and colon cancer. Its ability to inhibit tumor growth and induce apoptosis warrants further exploration .

Agricultural Applications

Beyond human health, this compound has potential agricultural uses. It may act as a natural pesticide due to its bioactivity against pests. Researchers are studying its effects on crop protection and pest management .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one involves the reaction of 7-hydroxy-3-(2-ethoxyphenoxy)chromen-4-one with 4-methylbenzyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "7-hydroxy-3-(2-ethoxyphenoxy)chromen-4-one", "4-methylbenzyl chloride", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "To a solution of 7-hydroxy-3-(2-ethoxyphenoxy)chromen-4-one in a suitable solvent, add a base such as potassium carbonate.", "Add 4-methylbenzyl chloride to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry to obtain the desired product, 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one." ] } | |

CAS-Nummer |

637751-65-6 |

Produktname |

3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one |

Molekularformel |

C25H22O5 |

Molekulargewicht |

402.446 |

IUPAC-Name |

3-(2-ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one |

InChI |

InChI=1S/C25H22O5/c1-3-27-21-6-4-5-7-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-10-8-17(2)9-11-18/h4-14,16H,3,15H2,1-2H3 |

InChI-Schlüssel |

RJZLCNDQEASEJA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[(benzyloxy)methanethioyl]carbamate](/img/structure/B2451190.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2451192.png)

![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2451201.png)

![N-(2-Chlorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2451203.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]quinoxaline-6-carboxamide](/img/structure/B2451206.png)

![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2451211.png)

![4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one](/img/structure/B2451212.png)